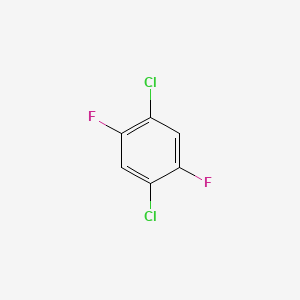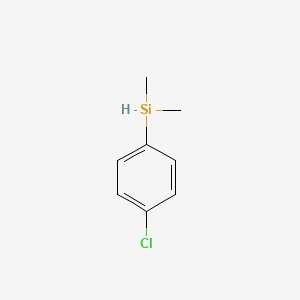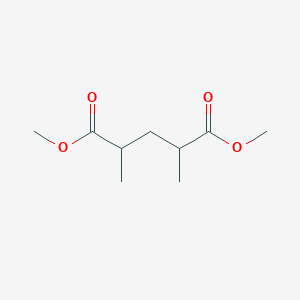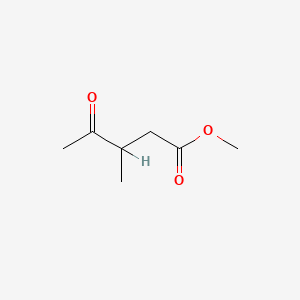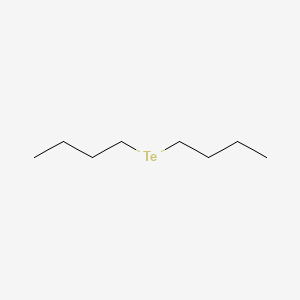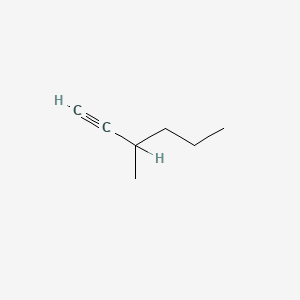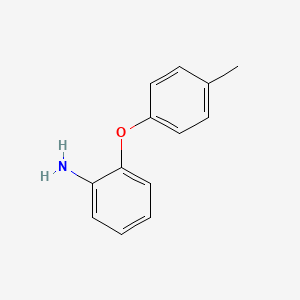
2-(p-Tolyloxy)aniline
説明
2-(p-Tolyloxy)aniline is a compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is a yellow to brown liquid .
Synthesis Analysis
The synthesis of anilines, including 2-(p-Tolyloxy)aniline, can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis
The InChI code for 2-(p-Tolyloxy)aniline is 1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 .Chemical Reactions Analysis
The electrochemical oxidation of amines, including anilines, is an essential alternative to conventional chemical transformations. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules .Physical And Chemical Properties Analysis
2-(p-Tolyloxy)aniline is a yellow to brown liquid with a density of 1.1±0.1 g/cm3 . Its boiling point is 299.7±23.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Direct Ortho-Acetoxylation of Anilides
A study demonstrated the direct ortho-acetoxylation of various anilides via palladium-catalyzed sp(2) C-H bond oxidative activation, highlighting a method to convert aromatic sp(2) C-H bonds into C-O bonds with high regioselectivity. This process uses acetic acid as the acetate source and K2S2O8 as the oxidant, indicating potential in synthetic organic chemistry for functionalizing anilides (Guan‐Wu Wang, Tingting Yuan, Xue‐Liang Wu, 2008).
Potentiometric Sensors for Nonenzymatic Glucose Sensing
Research into conjugated polymers for sensor applications has led to the use of poly(aniline) derivatives to create active sensing elements. The inductive effect of reactive substituents on the pK(a) of poly(aniline) has been exploited to produce sensors, including nonenzymatic glucose sensors, demonstrating the versatility of aniline derivatives in developing sensitive and specific detection tools (E. Shoji, M. Freund, 2001).
Influence of Anions on Electroactive Polymers
The electrodeposition and electroactivity of poly-2,5-dimethoxyaniline were studied, showing that the kind of anion in the solution significantly affects the redox properties of the resulting polymer. This research provides insights into tailoring the electrochemical properties of polymers for various applications, such as in energy storage and sensors (B. Palys, A. Kudelski, A. Stankiewicz, K. Jackowska, 2000).
Plasma-Induced Degradation of Aniline in Aqueous Solution
Investigations into the liquid-phase oxidation of aniline by gaseous plasma have shown the potential for environmental remediation, particularly in degrading aniline to inorganic carbon. This method could be a viable option for treating water contaminated with aniline and its derivatives, emphasizing the environmental applications of aniline research (M. Tezuka, M. Iwasaki, 2001).
Polyaniline for Industrial Effluent Treatment
Polyaniline films have been used as adsorbents to remove polycarboxy-benzoic acids from aqueous solutions, highlighting their application in water purification. The electropolymerization of aniline in different media has been explored to enhance the adsorptive properties of polyaniline films, offering solutions for the removal of contaminants from industrial effluents (A. Jaouhari, M. Laabd, Z. Aouzal, M. Bouabdallaoui, E. A. Bazzaoui, A. Albourine, J. Martins, Rongguang Wang, M. Bazzaoui, 2016).
Safety And Hazards
特性
IUPAC Name |
2-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFBLDXMJDSGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175087 | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyloxy)aniline | |
CAS RN |
20927-98-4 | |
| Record name | 2-(4-Methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



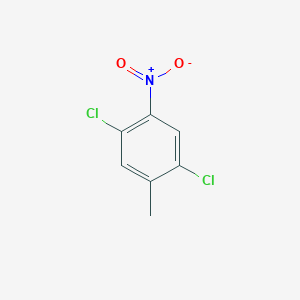
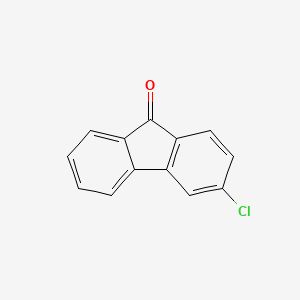
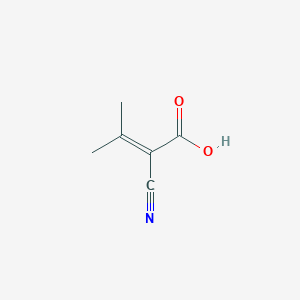
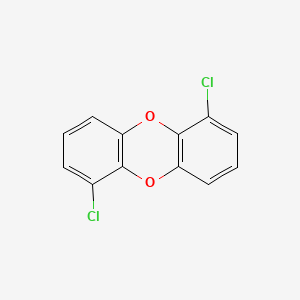
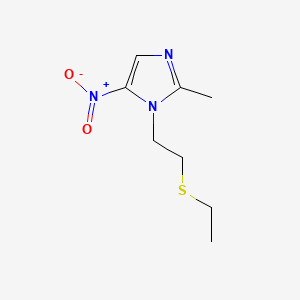
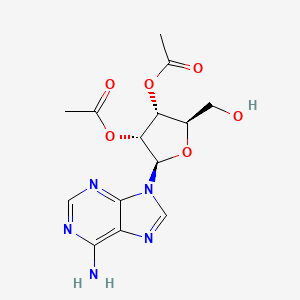
![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)
